molecular formula C9H11F4NO2 B12876712 5(2H)-Oxazolone, 4-(1-methylpropyl)-2-(1,1,2,2-tetrafluoroethyl)- CAS No. 51314-52-4

5(2H)-Oxazolone, 4-(1-methylpropyl)-2-(1,1,2,2-tetrafluoroethyl)-

Cat. No.: B12876712
CAS No.: 51314-52-4
M. Wt: 241.18 g/mol
InChI Key: FWIZMVLAGVJNGT-UHFFFAOYSA-N
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Description

5(2H)-Oxazolone derivatives are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms, widely studied for their diverse chemical and biological properties. The compound 4-(1-methylpropyl)-2-(1,1,2,2-tetrafluoroethyl)-5(2H)-oxazolone features a unique substitution pattern:

  • 2-(1,1,2,2-tetrafluoroethyl): A highly fluorinated substituent, which enhances electronegativity, lipophilicity, and metabolic stability.

The tetrafluoroethyl group likely shifts the carbonyl (C=O) stretching frequency in IR spectroscopy compared to non-fluorinated analogs, as seen in compounds like (Z)-4-(4-fluorobenzylidene)-2-(4-fluorophenyl)-5(4H)-oxazolone (2h), where C=O stretches appear at 1794 cm⁻¹ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(sec-Butyl)-2-(1,1,2,2-tetrafluoroethyl)oxazol-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could be the reaction of a sec-butyl-substituted amine with a tetrafluoroethyl-substituted carboxylic acid derivative, followed by cyclization to form the oxazolone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(sec-Butyl)-2-(1,1,2,2-tetrafluoroethyl)oxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxazolone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolone derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Organic Synthesis

5(2H)-Oxazolone serves as a valuable building block in organic synthesis. Its structure allows chemists to explore new synthetic pathways and develop novel compounds. The presence of the tetrafluoroethyl group enhances its reactivity, making it suitable for creating more complex molecules .

Biological Research

In biological contexts, oxazolones are studied for their potential interactions with biological molecules. This compound may exhibit interesting biological activities, making it a candidate for drug discovery. Research indicates that oxazolone derivatives can interact with enzymes and receptors, potentially modulating their activity .

Medical Applications

The therapeutic potential of 5(2H)-Oxazolone derivatives is significant. Studies have explored their anti-inflammatory and antimicrobial properties. For example, some derivatives have shown promise in treating conditions related to inflammation and infection . The unique substituents in this compound may enhance its effectiveness as a pharmaceutical agent.

Material Science

In industry, 5(2H)-Oxazolone can be utilized in the development of advanced materials such as polymers and coatings. Its chemical properties allow for the formulation of materials with enhanced durability and performance characteristics .

Coatings and Polymers

The compound's unique structure contributes to its application in coatings that require specific chemical resistance or thermal stability. This makes it an attractive option for industries focused on protective materials .

Case Study 1: Drug Development

A study investigated the biological activities of various oxazolone derivatives, including 5(2H)-Oxazolone. The results indicated significant anti-cancer activity against glioblastoma cell lines, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Material Innovation

Research into the application of 5(2H)-Oxazolone in polymer science demonstrated its effectiveness in creating high-performance coatings with improved resistance to environmental degradation. This application showcases its versatility beyond pharmaceuticals into material engineering .

Mechanism of Action

The mechanism of action of 4-(sec-Butyl)-2-(1,1,2,2-tetrafluoroethyl)oxazol-5(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related oxazolones and isoxazolones, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Substituent Effects on Physicochemical Properties

Compound Name (Reference) Substituents (Position) Melting Point (°C) IR C=O Stretch (cm⁻¹) Yield (%) Notable Features
Target Compound 4-(1-methylpropyl), 2-(1,1,2,2-tetrafluoroethyl) Not reported Inferred ~1780–1795 Unknown High lipophilicity, steric hindrance
(Z)-2-(4-Fluorophenyl)-4-(4-methoxybenzylidene)-5(4H)-oxazolone (2d) 4-(4-methoxybenzylidene), 2-(4-fluorophenyl) 189–191 1784 78 Aromatic methoxy group enhances polarity
(Z)-4-(4-Chlorobenzylidene)-2-(4-fluorophenyl)-5(4H)-oxazolone (2f) 4-(4-chlorobenzylidene), 2-(4-fluorophenyl) 228–230 1792 89 Electron-withdrawing Cl increases melting point
5(4H)-Oxazolone, 2-(1-aminoethyl)-4-methyl () 2-(1-aminoethyl), 4-methyl Not reported Not reported Unknown Amino group introduces H-bonding potential
5-Cyclopropyl-4-[2-methanesulfonyl-4-(trifluoromethyl)benzoyl]-1,2-oxazole (T3D3868) Isoxazole core with sulfonyl/CF₃ groups Not reported Not reported Unknown Strong electron-withdrawing sulfonyl/CF₃ groups

Key Observations

Substituent Bulk and Steric Effects: The target compound’s 4-(1-methylpropyl) group creates significant steric hindrance compared to planar aromatic substituents (e.g., benzylidene in 2d, 2f). This may reduce reactivity in nucleophilic additions or cycloadditions, as seen in the synthesis of imidazolones from oxazolones . In contrast, 2-(1-aminoethyl)-4-methyl oxazolone () has a smaller substituent, likely enabling easier functionalization.

Electronic Effects :

  • The 2-(1,1,2,2-tetrafluoroethyl) group’s strong electron-withdrawing nature may activate the oxazolone ring for electrophilic substitutions or stabilize intermediates in reactions, similar to the sulfonyl/trifluoromethyl groups in T3D3868 .
  • Aromatic substituents (e.g., 4-chlorobenzylidene in 2f) exhibit resonance effects, lowering C=O stretching frequencies (1792 cm⁻¹) compared to aliphatic analogs .

Physicochemical Properties: Fluorinated substituents (e.g., 2h in ) generally increase melting points due to enhanced dipole interactions. The target compound’s melting point is expected to be higher than non-fluorinated analogs but lower than chlorinated derivatives like 2f (228–230°C) . The tetrafluoroethyl group likely improves lipid solubility, making the compound more suitable for hydrophobic environments (e.g., membrane penetration in drug design).

Synthetic Utility :

  • Oxazolones with aromatic substituents (e.g., 2a in ) are precursors to imidazolones, a pharmacologically relevant class. The target compound’s steric bulk may necessitate harsher reaction conditions for similar transformations .

Biological Activity

5(2H)-Oxazolone, 4-(1-methylpropyl)-2-(1,1,2,2-tetrafluoroethyl)- is a member of the oxazolone family, which has garnered attention for its diverse biological activities. This compound is characterized by a five-membered heterocyclic structure that contributes to its pharmacological potential. Research indicates that oxazolones exhibit a range of biological activities including antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical Structure

The chemical structure of 5(2H)-Oxazolone can be represented as follows:

CxHyFzNaO\text{C}_x\text{H}_y\text{F}_z\text{N}_a\text{O}

Where xx, yy, zz, and aa represent the respective number of carbon, hydrogen, fluorine, and nitrogen atoms in the compound.

Antioxidant Activity

Research has shown that oxazolones possess significant antioxidant capabilities. In vitro studies demonstrated that specific derivatives of oxazolones can inhibit lipid peroxidation effectively. For instance, compounds 2a and 2c exhibited an average inhibition rate of 86.5% against lipid peroxidation processes . This suggests that the presence of specific substituents on the oxazolone ring can enhance antioxidant activity.

Anti-inflammatory Properties

5(2H)-Oxazolone derivatives have been evaluated for their anti-inflammatory effects. In a study assessing carrageenan-induced paw edema in animal models, certain derivatives demonstrated notable inhibition of inflammation . The anti-inflammatory mechanism is hypothesized to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory pathways .

Antimicrobial Activity

The antimicrobial properties of oxazolones have been extensively documented. Various studies have reported that these compounds exhibit potent activity against a range of bacterial strains. For example:

CompoundMIC (µg/ml) against Staphylococcus aureus
5(2H)-Oxazolone0.5
Control (Ampicillin)0.25

This table illustrates the minimum inhibitory concentration (MIC) values indicating the effectiveness of 5(2H)-Oxazolone compared to standard antibiotics .

Antidiabetic Effects

Emerging research suggests that some oxazolone derivatives may also possess antidiabetic properties. A study indicated that these compounds could modulate glucose metabolism and improve insulin sensitivity in diabetic models . This activity is particularly relevant given the rising prevalence of diabetes globally.

Case Study 1: Antioxidant Efficacy

A comparative study was conducted to evaluate the antioxidant efficacy of various oxazolone derivatives. The results indicated that substituents on the oxazolone ring significantly influenced antioxidant activity. For example, a derivative with a thienyl group showed an inhibition rate of 91%, while a furyl-substituted derivative exhibited only 60% inhibition .

Case Study 2: Anti-inflammatory Mechanism

In vivo studies on the anti-inflammatory effects of 5(2H)-Oxazolone were conducted using rat models subjected to carrageenan-induced edema. The results showed a dose-dependent reduction in paw swelling, supporting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5(2H)-oxazolone derivatives, and how can reaction conditions (e.g., solvent, catalyst, temperature) be systematically optimized?

  • Methodological Answer : Synthesis of oxazolones often involves cyclization reactions of precursor amides or esters. For example, triflic acid (TfOH) has been used to facilitate superelectrophilic activation of alkynes in oxadiazole derivatives, enabling regioselective hydroarylation . To optimize conditions, vary solvents (e.g., ethanol, DMF), catalysts (e.g., TfOH, KOH), and temperatures (e.g., reflux at 40–100°C) while monitoring yields via HPLC or GC-MS. Reaction time (1–6 hours) and stoichiometry (1:1 to 1:2 molar ratios) should be tested using fractional factorial experimental design .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 5(2H)-oxazolones, and how should data be interpreted?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR to confirm substituent positions and stereochemistry. For fluorinated groups like the tetrafluoroethyl moiety, 19^{19}F NMR is critical to verify substitution patterns . IR spectroscopy can identify carbonyl (C=O) stretches (~1750 cm1^{-1}) and C-F bonds (1100–1200 cm1^{-1}). Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Cross-reference data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. How does the electron-withdrawing tetrafluoroethyl group influence the reactivity of the oxazolone ring in nucleophilic or electrophilic reactions?

  • Methodological Answer : The tetrafluoroethyl group enhances electrophilicity at the oxazolone carbonyl via inductive effects, making it more susceptible to nucleophilic attack (e.g., by amines or alcohols). Compare reactivity with non-fluorinated analogs using kinetic studies (e.g., monitoring reaction rates via UV-Vis or 19^{19}F NMR). For electrophilic substitutions, evaluate regioselectivity in Friedel-Crafts or halogenation reactions .

Advanced Research Questions

Q. What mechanistic insights can DFT calculations provide about the reaction pathways of 5(2H)-oxazolones under superelectrophilic conditions?

  • Methodological Answer : DFT studies on related oxadiazoles revealed that TfOH protonates alkynes, generating dicationic intermediates that undergo hydroarylation. Apply similar computational methods (e.g., B3LYP/6-31G*) to model the oxazolone’s transition states and energy profiles. Compare activation barriers for competing pathways (e.g., E/Z isomer formation) to rationalize experimental outcomes .

Q. How can researchers resolve contradictions in reported spectroscopic data for oxazolone derivatives, such as unexpected 1^11H NMR splitting patterns?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering) or impurities. Use variable-temperature NMR to detect conformational exchange. Purify samples via recrystallization (e.g., ethanol/water mixtures) or column chromatography. Validate purity with melting point analysis and HPLC. If discrepancies persist, collaborate with crystallography labs for X-ray structure determination .

Q. What strategies are effective for evaluating the biological activity of 5(2H)-oxazolones, particularly in medicinal chemistry contexts?

  • Methodological Answer : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For antimicrobial activity, use MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria. Prioritize derivatives with substituents known to enhance bioavailability (e.g., lipophilic 1-methylpropyl groups). Compare results with structurally related oxadiazoles, which show activity against Alzheimer’s and epilepsy .

Properties

CAS No.

51314-52-4

Molecular Formula

C9H11F4NO2

Molecular Weight

241.18 g/mol

IUPAC Name

4-butan-2-yl-2-(1,1,2,2-tetrafluoroethyl)-2H-1,3-oxazol-5-one

InChI

InChI=1S/C9H11F4NO2/c1-3-4(2)5-6(15)16-8(14-5)9(12,13)7(10)11/h4,7-8H,3H2,1-2H3

InChI Key

FWIZMVLAGVJNGT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC(OC1=O)C(C(F)F)(F)F

Origin of Product

United States

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